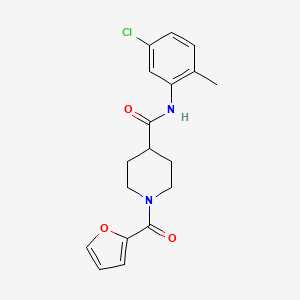

![molecular formula C16H12N2O5 B5541642 methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)

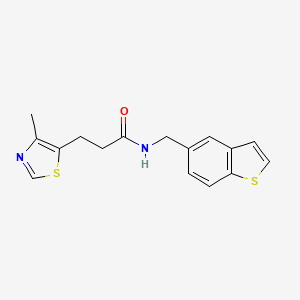

methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate is a chemical compound with potential applications in various fields of chemistry. It is structurally characterized by the presence of furanyl and isoxazolyl moieties.

Synthesis Analysis

This compound is synthesized through a series of chemical reactions involving specific reagents and conditions. In a study by Toplak et al. (1999), a similar compound, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, was prepared using a specific reagent preparation process, highlighting the complexity and precision required in synthesizing such compounds (Toplak, Svete, Stanovnik, & Grdadolnik, 1999).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic methods. Koca et al. (2014) described the structural characterization of a similar compound, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, using spectroscopic and theoretical studies, highlighting the importance of such analyses in understanding the molecular structure (Koca, Sert, Gümüş, Kani, & Çırak, 2014).

Applications De Recherche Scientifique

Oxidation and Derivative Formation

- Chemical Transformations : Methyl group oxidation in derivatives similar to methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate has been studied, showing the formation of carboxylic acid salts and subsequent decarboxylation under specific conditions, illustrating the chemical reactivity and potential for derivative synthesis of such compounds (El’chaninov et al., 1982).

Antagonist Activity and Structural Optimization

- Biological Activity : Sulfonamide derivatives, structurally related to the subject compound, have been optimized for selective EP1 receptor antagonistic activity. This involves structural adjustments to enhance biological specificity and reduce potential drug interactions, underscoring the compound's relevance in therapeutic research (Naganawa et al., 2006).

Synthesis and Characterization

- Novel Compound Synthesis : Research into the synthesis of novel compounds, including the preparation of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, has paved the way for generating a variety of heterocyclic systems. These studies contribute to the broader understanding of synthetic methodologies and the potential for generating novel compounds with specific properties (Toplak et al., 1999).

Liquid Crystals and Material Science

- Material Applications : The development of novel tetrazole liquid crystals showcases the application of compounds in material science, particularly in the creation of new materials with specific optical and physical properties. This research highlights the compound's potential in advancing materials science and engineering (Tariq et al., 2013).

Environmental Persistence and Treatment

- Environmental Impact : Studies on the occurrence and removal of benzotriazoles, which share structural similarities with the subject compound, from wastewater indicate challenges in eliminating these persistent pollutants. This underscores the environmental relevance of understanding and managing the lifecycle and impact of such chemicals (Reemtsma et al., 2010).

Propriétés

IUPAC Name |

methyl 2-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5/c1-21-16(20)10-5-2-3-6-11(10)17-15(19)12-9-14(23-18-12)13-7-4-8-22-13/h2-9H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHUDWBFUHOEKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49715696 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)

![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)

![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)

![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)

![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)